![molecular formula C18H18N2O3 B4615203 N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
N-[4-(acetylamino)phenyl]-3-chromanecarboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-chromanecarboxamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. It is commonly used as an analgesic and antipyretic agent in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Niflumic acid has also been found to have potential therapeutic applications in the treatment of cancer, cystic fibrosis, and other diseases.
Scientific Research Applications
Pharmaceutical Reference Standards
N-[4-(acetylamino)phenyl]-3-chromanecarboxamide: is utilized as a certified reference material in pharmaceutical research. It serves as a standard for quality control, providing laboratories and manufacturers with a reliable benchmark for the preparation of in-house working standards .
Analytical Method Development
This compound is employed in the development of analytical methods within pharmaceutical sciences. It acts as a synthetic impurity or a control in the validation of analytical procedures, ensuring the accuracy and reliability of drug testing and research .
Early Drug Discovery
In the early stages of drug discovery, N-[4-(acetylamino)phenyl]-3-chromanecarboxamide is provided to researchers as part of a collection of unique chemicals. It is used for initial screening and testing in the search for new therapeutic agents .
Life Science Research
The compound finds applications in life science research, where it may be used in the study of cellular processes, biochemical pathways, and as a reagent in various biological assays .
Environmental Safety Testing
N-[4-(acetylamino)phenyl]-3-chromanecarboxamide: is also relevant in environmental safety testing. Its impact on aquatic life is assessed, given its classification for aquatic toxicity. This helps in understanding the ecological risks associated with the compound .
Chemical Synthesis
In chemical synthesis, this compound is a precursor or an intermediate. It is used in the synthesis of more complex molecules, which may have various applications in medicinal chemistry and materials science .
properties
IUPAC Name |
N-(4-acetamidophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKEVDNKZNXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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